5-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains multiple functional groups, including a pyrazole ring, an azetidine ring, and an oxadiazole ring
Vorbereitungsmethoden
The synthesis of 5-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole typically involves multi-step reactionsCommon reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the heterocyclic rings .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted pyrazole ring.
Cyclization: The formation of the oxadiazole ring itself is a cyclization reaction, often facilitated by dehydrating agents.
Wissenschaftliche Forschungsanwendungen
5-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antileishmanial and antimalarial agent due to its ability to inhibit specific enzymes and pathways in pathogens.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Wirkmechanismus
The mechanism of action of 5-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting the normal function of the enzyme. This inhibition can lead to the suppression of pathogen growth or the modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrazole derivatives and oxadiazole-containing molecules. For example:
3-(4-chlorophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole: This compound shares the oxadiazole ring but lacks the azetidine and pyrazole moieties.
4-chloro-1H-pyrazole-3-carboxamide: This compound contains the pyrazole ring but differs in the functional groups attached to it.
1-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole: This compound has a similar pyrazole structure but lacks the oxadiazole ring
The uniqueness of 5-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole lies in its combination of three distinct heterocyclic rings, which may contribute to its diverse biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C13H18ClN5O |
---|---|
Molekulargewicht |
295.77 g/mol |
IUPAC-Name |
5-[[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H18ClN5O/c1-9(2)13-16-12(20-17-13)8-18-4-10(5-18)6-19-7-11(14)3-15-19/h3,7,9-10H,4-6,8H2,1-2H3 |
InChI-Schlüssel |
IYZPIWHUVMWIJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NOC(=N1)CN2CC(C2)CN3C=C(C=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.